Allylsuccinat

Description

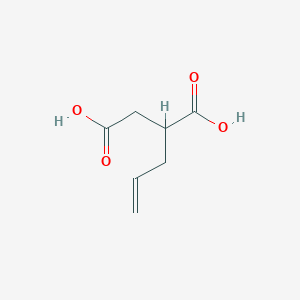

Allylsuccinat (allyl succinate) is an organic compound belonging to the class of succinic acid esters. It is characterized by an allyl group (-CH₂CHCH₂) esterified to succinic acid, yielding a structure with two ester linkages. This compound is notable for its applications in organic synthesis, particularly in rearrangements and polymer chemistry. Key physical properties include a boiling point of 249–250°C at 759.3 mm Hg, and its specific heat capacity is reported as 0.4323 + 0.00033(t + t'), where t and t' represent temperature variables .

Properties

CAS No. |

5754-10-9 |

|---|---|

Molecular Formula |

C7H10O4 |

Molecular Weight |

158.15 g/mol |

IUPAC Name |

2-prop-2-enylbutanedioic acid |

InChI |

InChI=1S/C7H10O4/c1-2-3-5(7(10)11)4-6(8)9/h2,5H,1,3-4H2,(H,8,9)(H,10,11) |

InChI Key |

OCXPJMSKLNNYLE-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Thermodynamics : this compound exhibits a marginally lower specific heat capacity than Propylsuccinat (0.4323 vs. 0.4391), likely due to reduced rotational freedom from the allyl group’s conjugated double bond .

- Boiling Point : The higher boiling point of this compound compared to Allyl Acetate (249–250°C vs. 103–104°C) reflects stronger intermolecular forces (e.g., dipole-dipole interactions) from its dual ester groups and larger molecular weight .

Structural and Functional Differences

- This compound vs. Propylsuccinat : Both are succinate esters, but the allyl group in this compound introduces unsaturation, enhancing reactivity in pericyclic reactions (e.g., Claisen rearrangements). In contrast, the saturated propyl group in Propylsuccinat limits such applications .

- This compound vs. Allyl Acetate : Allyl Acetate’s single ester group and smaller size make it volatile and suited for fragrance industries, whereas this compound’s dual ester functionality enables use in crosslinking reactions for polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.